molecular formula C7H7NO3 B1589940 5-(Hydroxymethyl)picolinic acid CAS No. 39977-41-8

5-(Hydroxymethyl)picolinic acid

Cat. No. B1589940
CAS No.: 39977-41-8
M. Wt: 153.14 g/mol
InChI Key: JFOQWSKCLFWNSW-UHFFFAOYSA-N
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Patent
US07253158B2

Procedure details

A suspension of LiBH4 (1.53 g, 70 mmol) in THF (30 ml) was slowly added to a solution of pyridine-2,5-dicarboxylic acid 5-methyl ester (2.5 g, 14 mmol) in dry THF (30 ml) at 0° C. and under an argon atmosphere. The reaction mixture was stirred for a further 2 h at r.t., then chilled to 0° C. and treated with 2 N HCl (40 ml). The reaction mixture was filtered, concentrated under reduced pressure and crystallized from MeOH: 340 mg;
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].C[O:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[N:11][CH:12]=1)=O.Cl>C1COCC1>[OH:4][CH2:5][C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[N:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 2 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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